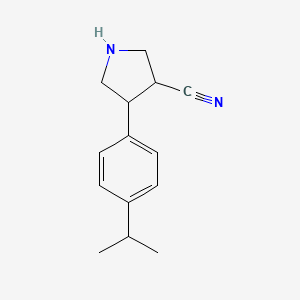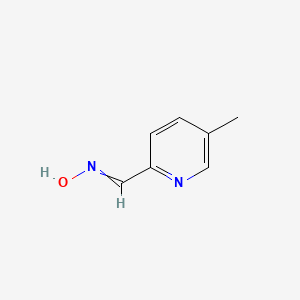
5-Methylpyridine-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyridine-2-carbaldehyde oxime: is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, where the 2-position of the pyridine ring is substituted with a carbaldehyde oxime group and the 5-position with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-2-carbaldehyde oxime typically involves the reaction of 5-Methylpyridine-2-carboxaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions, to facilitate the formation of the oxime group. The general reaction can be represented as follows:
5-Methylpyridine-2-carboxaldehyde+Hydroxylamine→5-Methylpyridine-2-carbaldehyde oxime+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction as described above. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylpyridine-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methyl group or the oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 5-Methylpyridine-2-carbonitrile or 5-Methylpyridine-2-nitro compound.
Reduction: Formation of 5-Methylpyridine-2-carbaldehyde amine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylpyridine-2-carbaldehyde oxime is used as an intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, oximes are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound may have similar applications.
Medicine: Oximes are known for their role in reactivating acetylcholinesterase inhibited by organophosphates. While this compound is not specifically documented for this use, it may have potential in similar therapeutic applications.
Industry: In the industrial sector, oximes are used in the extraction of metals, as well as in the production of certain polymers and resins. This compound could be explored for such applications.
Mecanismo De Acción
The mechanism of action of 5-Methylpyridine-2-carbaldehyde oxime would depend on its specific application. In general, oximes can act by forming stable complexes with metal ions or by interacting with biological targets such as enzymes. For example, in the context of enzyme inhibition, the oxime group can form a covalent bond with the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Pyridine-2-carbaldehyde oxime: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridine-3-carbaldehyde oxime: Similar structure but the carbaldehyde oxime group is at the 3-position instead of the 2-position.
5-Methylpyridine-4-carbaldehyde oxime: Similar structure but the carbaldehyde oxime group is at the 4-position instead of the 2-position.
Uniqueness: The presence of both the methyl group at the 5-position and the carbaldehyde oxime group at the 2-position makes 5-Methylpyridine-2-carbaldehyde oxime unique. This specific substitution pattern can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(5-9-10)8-4-6/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBIPUMDFGJKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-[13C5]Xylose](/img/structure/B13442157.png)
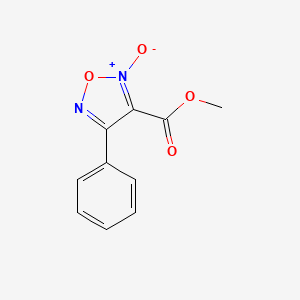
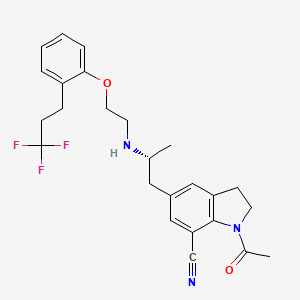
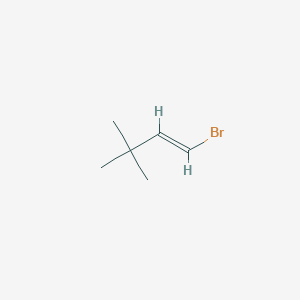

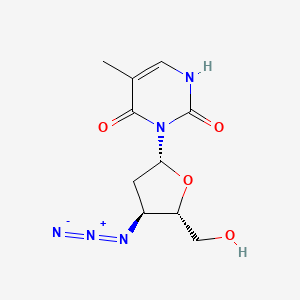
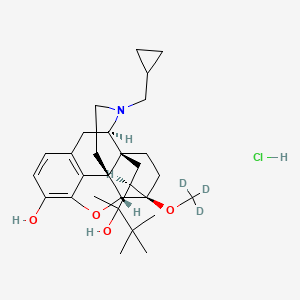
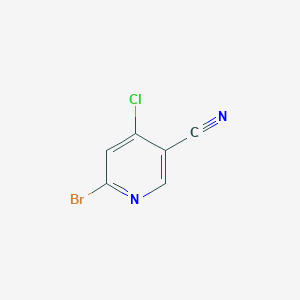
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
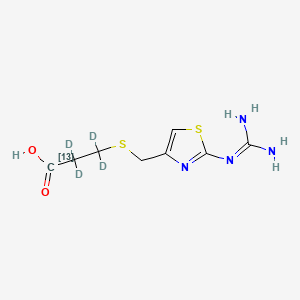
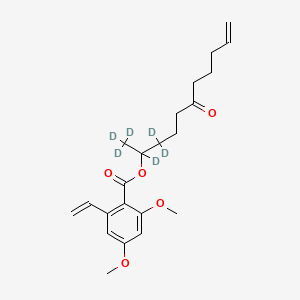
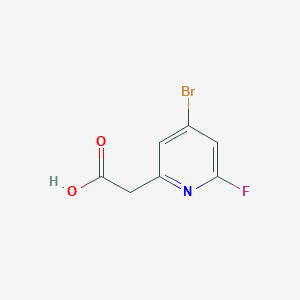
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
